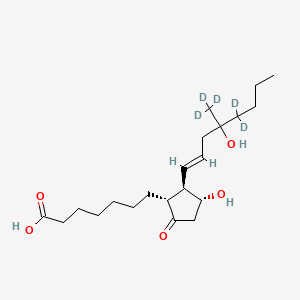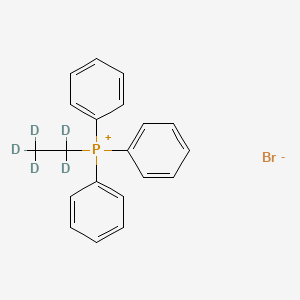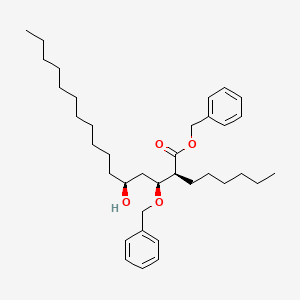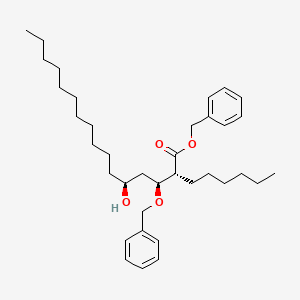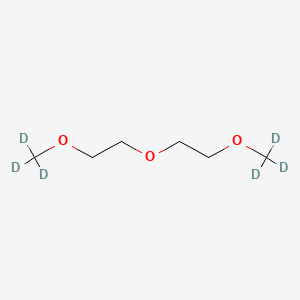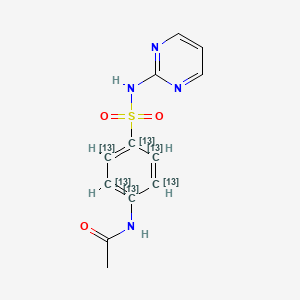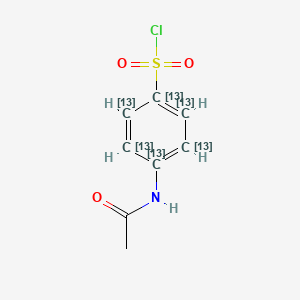
Tiamulin-d10 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiamulin-d10 Hydrochloride is a pleuromutilin antibiotic . It is used as an internal standard for the quantification of tiamulin . Tiamulin is active against various bacteria including M. gallisepticum, M. synoviae, M. iowae, M. hyopneumoniae, M. hyosynoviae, M. hyorhinis, M. bovis, and M. agalactiae .
Molecular Structure Analysis
The molecular formula of Tiamulin-d10 Hydrochloride is C28H37D10NO4S • HCl . The molecular weight is 540.3 . The formal name is (3aR,4S,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta .
Physical And Chemical Properties Analysis
Tiamulin-d10 Hydrochloride is a solid . It is slightly soluble in aqueous base .
Aplicaciones Científicas De Investigación
Pharmacokinetic/Pharmacodynamic Modeling
Tiamulin-d10 Hydrochloride has been used in pharmacokinetic/pharmacodynamic modeling studies. For instance, it was used to study its effects against Mycoplasma anatis in ducks . The pharmacokinetics of tiamulin were studied in ducks after oral administration at two different doses . The maximum plasma concentrations were attained at 2 hours for both doses .
Tissue Residue Analysis
Tiamulin-d10 Hydrochloride is also used in tissue residue analysis . In one study, tiamulin was administered orally to ducks for three successive days to determine its residues in edible tissues and its preslaughter withdrawal time . The highest tiamulin residues were detected in the liver, followed by the muscle, whereas lower concentrations were detected in the skin and fat .
Treatment of Mycoplasmal Infections
Tiamulin-d10 Hydrochloride is employed in veterinary medicine, particularly as a treatment for mycoplasmal infections in swine and poultry . It has high activity against various Mycoplasma species .
Treatment of Bacterial Diseases
Tiamulin-d10 Hydrochloride is also active against various Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . It binds to the peptidyl transferase in the 50S ribosomal subunit of bacteria to inhibit protein synthesis .
Treatment of Pneumonia
Formulations containing Tiamulin-d10 Hydrochloride have been used in the treatment of veterinary enteric diseases and enzootic pneumonia .
Internal Standard for Quantification
Tiamulin-d10 Hydrochloride is intended for use as an internal standard for the quantification of tiamulin by GC- or LC-MS .
Mecanismo De Acción
Target of Action
Tiamulin-d10 Hydrochloride, a derivative of Tiamulin, is a pleuromutilin antibiotic . It primarily targets gram-positive bacteria, mycoplasmas, and anaerobes , including Brachyspira hyodysenteriae . These organisms are often associated with various infections in animals, particularly in pigs and poultry .
Mode of Action
Tiamulin-d10 Hydrochloride, like Tiamulin, binds to the peptidyl transferase in the 50S ribosomal subunit . This binding inhibits protein synthesis, thereby preventing the bacteria from growing and reproducing .
Biochemical Pathways
It’s known that the inhibition of protein synthesis disrupts essential biological processes within the bacteria, leading to their eventual death .
Pharmacokinetics
Studies on tiamulin suggest that it is well absorbed when administered orally . More detailed studies are needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tiamulin-d10 Hydrochloride.
Result of Action
The primary result of Tiamulin-d10 Hydrochloride’s action is the inhibition of bacterial growth and reproduction. By binding to the peptidyl transferase in the 50S ribosomal subunit and inhibiting protein synthesis, Tiamulin-d10 Hydrochloride effectively halts the life cycle of the bacteria . This leads to a reduction in the bacterial population, aiding in the resolution of the infection.
Action Environment
The efficacy of Tiamulin-d10 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. In poultry, Tiamulin interferes with the metabolism of monensin and salinomycin, and if these drugs are administered together, they can become toxic . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of Tiamulin-d10 Hydrochloride.
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tiamulin-d10 Hydrochloride involves the conversion of Tiamulin to Tiamulin-d10, followed by the synthesis of Tiamulin-d10 Hydrochloride using Tiamulin-d10 and Hydrochloric Acid.", "Starting Materials": [ "Tiamulin", "Deuterium oxide (D2O)", "Palladium on carbon (Pd/C)", "Deuterium gas (D2)", "Hydrochloric Acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate (EtOAc)", "Water (H2O)" ], "Reaction": [ "Step 1: Synthesis of Tiamulin-d10", "1. Tiamulin is dissolved in D2O and mixed with Pd/C.", "2. Deuterium gas is bubbled through the mixture under pressure and stirred at room temperature for several hours.", "3. The mixture is filtered to remove the Pd/C and the solvent is evaporated to obtain Tiamulin-d10.", "Step 2: Synthesis of Tiamulin-d10 Hydrochloride", "1. Tiamulin-d10 is dissolved in HCl and stirred at room temperature for several hours.", "2. The mixture is neutralized with NaOH and extracted with EtOAc.", "3. The organic layer is dried over Na2SO4 and the solvent is evaporated to obtain Tiamulin-d10 Hydrochloride as a white solid." ] } | |
Número CAS |
1322626-74-3 |
Nombre del producto |
Tiamulin-d10 Hydrochloride |
Fórmula molecular |
C28H48ClNO4S |
Peso molecular |
540.266 |
InChI |
InChI=1S/C28H47NO4S.ClH/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1H/t19?,20-,22+,24-,25-,26+,27-,28?;/m0./s1/i2D3,3D3,9D2,10D2; |
Clave InChI |
WRHXJTYYMRJQPZ-XAUQTLEFSA-N |
SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.Cl |
Sinónimos |
(3aS,4R,5S,6S,8R,9S,9aR,10R)-2-[[2-(Diethylamino-d10)ethyl]thio]acetic Acid 6-Ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester Hydrochloride; SQ-22947-d10; Denagard-d10; Dynamutilin-d10; Tiamutin- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



